REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[CH3:19][S:20]([CH3:23])(=[O:22])=[O:21]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:19][S:20]([CH3:23])(=[O:22])=[O:21])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-17 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for one more h
|
Type
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ADDITION
|
Details
|
Aqueous NH4Cl solution and brine were added
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Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with little ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to precipitate the title compound
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1)CS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |